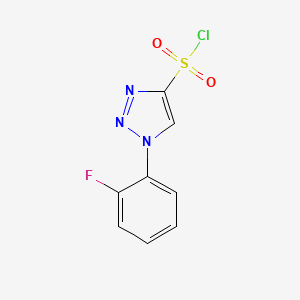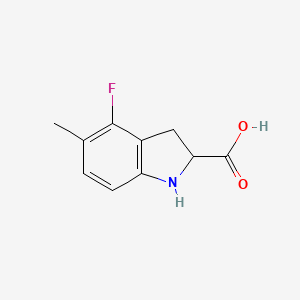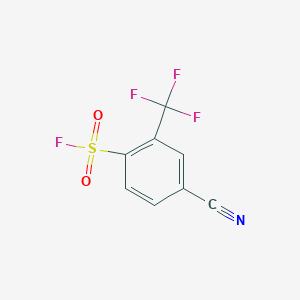![molecular formula C8H16ClNO3S B13221496 [4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride](/img/structure/B13221496.png)
[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride is a chemical compound with the molecular formula C8H16ClNO3S. It is a morpholine derivative that contains a methanesulfonyl chloride group, making it a versatile reagent in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride typically involves the reaction of morpholine derivatives with methanesulfonyl chloride. One common method includes the following steps:
Starting Material: 4-(Propan-2-yl)morpholine.
Reagent: Methanesulfonyl chloride.
Solvent: Anhydrous dichloromethane.
Catalyst: Triethylamine.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
The reaction proceeds as follows: [ \text{4-(Propan-2-yl)morpholine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of automated systems allows for precise temperature control and efficient mixing of reactants, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfonyl Hydrides: Produced through reduction reactions.
科学的研究の応用
[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drug candidates, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of [4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry due to their biological activity.
類似化合物との比較
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar reactions.
4-(Propan-2-yl)morpholine: The parent morpholine derivative without the sulfonyl chloride group.
N-Methylmorpholine N-oxide: Another morpholine derivative with different reactivity.
Uniqueness
[4-(Propan-2-yl)morpholin-2-yl]methanesulfonyl chloride is unique due to its combination of the morpholine ring and the methanesulfonyl chloride group. This combination provides a balance of reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to form stable sulfonamide bonds is particularly advantageous in the development of pharmaceuticals and other bioactive compounds.
特性
分子式 |
C8H16ClNO3S |
|---|---|
分子量 |
241.74 g/mol |
IUPAC名 |
(4-propan-2-ylmorpholin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO3S/c1-7(2)10-3-4-13-8(5-10)6-14(9,11)12/h7-8H,3-6H2,1-2H3 |
InChIキー |
JBOULDJLPGPDJX-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCOC(C1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13221413.png)



![tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13221434.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13221451.png)



![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid](/img/structure/B13221480.png)



